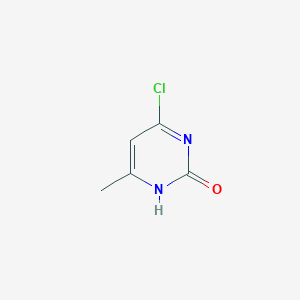

4-Chloro-2-hydroxy-6-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a significant place in the field of chemistry. As a core component of nucleic acids—cytosine, thymine, and uracil—its biological importance is paramount. Beyond its role in genetic material, the pyrimidine ring is a privileged structure in medicinal chemistry and materials science. Its derivatives exhibit a wide array of biological activities, and they are integral to the development of numerous pharmaceutical agents. The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space for the design of novel molecules with tailored properties.

Overview of Halogenated and Hydroxylated Pyrimidine Derivatives in Academic Studies

Among the vast array of pyrimidine derivatives, those bearing halogen and hydroxyl substituents are of particular interest in academic research. Halogenated pyrimidines, such as chlorinated derivatives, serve as versatile synthetic intermediates. researchgate.net The halogen atom, typically chlorine, acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups onto the pyrimidine core, enabling the synthesis of complex molecules. researchgate.net

Hydroxylated pyrimidines are also of great importance, partly due to their structural analogy to the nucleobases found in DNA and RNA. A key characteristic of hydroxypyrimidines is their existence in tautomeric forms. For instance, a hydroxyl group on the pyrimidine ring can exist in equilibrium with its keto form, a phenomenon known as keto-enol tautomerism. researchgate.net This tautomerism can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. The interplay of both halogen and hydroxyl substituents on a single pyrimidine scaffold, as in 4-Chloro-2-hydroxy-6-methylpyrimidine, presents a molecule with distinct reactive sites, making it a valuable subject of study in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRANIZVRMJFTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Aspects of 4 Chloro 2 Hydroxy 6 Methylpyrimidine

Systematic Nomenclature and Chemical Identity

The systematic naming and identification of 4-Chloro-2-hydroxy-6-methylpyrimidine are crucial for unambiguous scientific communication. Due to tautomerism (which will be discussed in detail in section 2.2), the compound can be named as either a hydroxypyrimidine or a pyrimidinone. Chemical suppliers often list the compound under the more stable tautomeric form. For instance, the compound with CAS number 17551-52-9 is systematically named as 6-chloro-2-methylpyrimidin-4(1H)-one, indicating the prevalence of the keto form. thermofisher.com

Below is a table summarizing the key chemical identifiers for this compound, acknowledging its tautomeric nature.

| Identifier Type | Value |

| Common Name | This compound |

| Systematic IUPAC Name | 6-chloro-2-methylpyrimidin-4(1H)-one thermofisher.com |

| CAS Number | 17551-52-9 thermofisher.com |

| Molecular Formula | C₅H₅ClN₂O thermofisher.com |

| SMILES | CC1=NC(=O)C=C(Cl)N1 thermofisher.com |

| InChI Key | QNANRGHPXMUJQC-UHFFFAOYSA-N thermofisher.com |

Isomeric Considerations and Tautomeric Equilibria in Solution and Solid States

Substituted hydroxypyrimidines, such as this compound, are known to exhibit prototropic tautomerism. This involves the migration of a proton, leading to the existence of two or more structural isomers that are in dynamic equilibrium. In this specific case, the equilibrium is primarily between the enol form (this compound) and the keto form (4-Chloro-6-methyl-1H-pyrimidin-2-one).

The position of this equilibrium is significantly influenced by the surrounding environment (solvent polarity) and the electronic effects of the substituents on the pyrimidine (B1678525) ring. Generally, in the solid state, pyrimidinones (B12756618) (the keto form) are predominant. researchgate.net The stability of different tautomers is governed by a balance of electronic and resonance effects. The presence of a chlorine atom on the pyrimidine ring can influence the tautomeric equilibrium. researchgate.netnih.gov

In solution, the equilibrium can be shifted. Polar solvents tend to stabilize the more polar keto tautomer. researchgate.netnih.govmdpi.com The relative stability of pyrimidine tautomers can be assessed both computationally and experimentally. researchgate.net For 4-hydroxypyrimidines, they are known to undergo keto-enol tautomerization to pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms in solution. researchgate.net

The two primary tautomeric forms of this compound are depicted in the table below.

| Tautomer Name | Structure |

| This compound (enol form) | |

| 4-Chloro-6-methyl-1H-pyrimidin-2-one (keto form) |

Note: The images are representative structures of the tautomeric forms.

Conformational Analysis and Stereochemical Considerations

The stereochemistry of this compound is relatively straightforward as the molecule is achiral and does not possess stereocenters. Therefore, it does not exhibit enantiomerism or diastereomerism.

From a conformational perspective, the pyrimidine ring is often depicted as a planar aromatic system. However, theoretical studies on nucleic acid bases, which contain pyrimidine rings, have demonstrated that the ring is not strictly planar and can adopt non-planar conformations such as boat and half-chair forms. nih.govresearchgate.net The energy barrier to these deformations is low, suggesting a degree of conformational flexibility. researchgate.net While the pyrimidine ring in this compound is expected to be largely planar, slight deviations from planarity are possible.

The molecule itself is too small and lacks the complex substituent patterns that would lead to significant and well-defined conformational isomers (conformers) that are stable at room temperature. The primary isomeric consideration for this compound remains its tautomerism, as discussed in the previous section.

Chemical Reactivity and Derivatization of 4 Chloro 2 Hydroxy 6 Methylpyrimidine

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is highly susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of nitrogen, oxygen, sulfur, and carbon-based substituents.

The substitution of the C-4 chlorine with amines is a widely employed method for the synthesis of 4-aminopyrimidine (B60600) derivatives, which are scaffolds found in many biologically active molecules. nih.gov This reaction typically proceeds by heating the chloropyrimidine with a primary or secondary amine, often in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.comnih.gov The reaction can be carried out in various solvents or even under solvent-free conditions. mdpi.comnih.gov

For instance, the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various substituted amines in the presence of triethylamine (B128534) at 80–90 °C without a solvent has been shown to produce a range of 2,4-diaminopyrimidine (B92962) derivatives in good to excellent yields. mdpi.comnih.gov This demonstrates the facility of this type of nucleophilic substitution on the chloropyrimidine core.

Table 1: Examples of Amination Reactions on Chloropyrimidine Scaffolds Data extrapolated from reactions on similar chloropyrimidine substrates.

| Amine Nucleophile | Base | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted anilines | Triethylamine | 80–90 °C, solvent-free | 4-Anilino-pyrimidine derivative | mdpi.com |

| Aliphatic amines | Triethylamine | 80–90 °C, solvent-free | 4-Alkylamino-pyrimidine derivative | nih.gov |

| N-(2-hydroxyethyl)piperazine | KOH | 50 °C, HPMC solution in water | 4-(Piperazin-1-yl)pyrimidine derivative | rsc.org |

Oxygen and sulfur nucleophiles readily displace the C-4 chlorine to yield the corresponding ethers and thioethers. Reactions with alkoxides (RO⁻) or phenoxides (ArO⁻) lead to the formation of 4-alkoxy- or 4-aryloxypyrimidines. Similarly, thiolates (RS⁻) or thiophenoxides (ArS⁻) produce 4-alkylthio- or 4-arylthiopyrimidines. Thiolates are generally more potent nucleophiles than their corresponding alkoxides, which can lead to faster reaction rates. masterorganicchemistry.com

A relevant study showed that reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) resulted in the selective substitution of the C-4 chlorine, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield (89%). mdpi.com This highlights the feasibility of selective O-alkylation at the C-4 position even in the presence of other reactive sites. These reactions are typically conducted in a polar solvent with a suitable base to generate the nucleophile.

Table 2: Examples of Ether and Thioether Formation on Chloropyrimidine Scaffolds Data extrapolated from reactions on similar chloropyrimidine substrates.

| Nucleophile | Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| O-Nucleophile | Sodium ethoxide | Ethanol | 4-Ethoxy-pyrimidine derivative | mdpi.com |

| O-Nucleophile | Sodium phenoxide | - | 4-Phenoxy-pyrimidine derivative | rsc.org |

| S-Nucleophile | Sodium thiophenoxide | - | 4-(Phenylthio)pyrimidine derivative | rsc.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-4 chlorine atom of 4-Chloro-2-hydroxy-6-methylpyrimidine serves as a suitable handle for such transformations. chemrevise.orgnih.govlibretexts.org These reactions significantly expand the synthetic utility of the pyrimidine core, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for creating C-C bonds between sp²-hybridized carbons. rsc.org

Heck Reaction : The Heck reaction couples the chloropyrimidine with an alkene to form a substituted vinylpyrimidine. masterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling : This reaction forms a C-C bond between the chloropyrimidine and a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

These coupling reactions are valued for their functional group tolerance and have been applied to complex molecules, including unprotected nucleosides in aqueous media. researchgate.net

Transformations Involving the C-2 Hydroxyl Group

The C-2 hydroxyl group offers another site for derivatization. Its reactivity is influenced by the pyrimidine ring and its existence in a tautomeric equilibrium with the 2-pyridone form.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. organic-chemistry.org These reactions are often catalyzed by an acid or a coupling agent. The efficiency of the reaction can be dependent on factors such as the steric hindrance around the hydroxyl group and the reaction conditions. nih.gov

Etherification can be achieved by reacting the hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis). The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the alkyl halide.

The presence of two distinct reactive centers—the C-4 chlorine and the C-2 hydroxyl group—necessitates careful control of reaction conditions to achieve selective derivatization. The choice of nucleophile, solvent, temperature, and catalyst can direct the reaction to one site over the other.

Generally, the C-4 chlorine is more susceptible to nucleophilic substitution by soft nucleophiles (like amines and thiols) under neutral or basic conditions due to the electron-withdrawing nature of the pyrimidine ring. The C-2 hydroxyl group, on the other hand, typically requires activation (e.g., deprotonation with a strong base for etherification) or reaction with highly electrophilic reagents (e.g., acid chlorides for esterification).

This difference in reactivity allows for a stepwise derivatization strategy. For example, a nucleophilic substitution can first be performed at the C-4 position, followed by a subsequent reaction at the C-2 hydroxyl group. Conversely, the hydroxyl group could potentially be protected, allowing for extensive modification at the C-4 position before deprotection and further reaction at C-2. The interplay between hard and soft nucleophiles and the specific reaction conditions are key to controlling the synthetic outcome. thieme.de

Reactivity of the C-6 Methyl Group

The methyl group at the C-6 position of the pyrimidine ring, while generally less reactive than the other substituents, can be activated under specific conditions to undergo functionalization. Its reactivity is analogous to that of a methyl group in a benzylic position, where the aromatic ring can stabilize an adjacent radical or anionic charge.

The C-6 methyl group can be transformed into a reactive intermediate through either radical or anionic pathways, enabling the introduction of a wide range of functional groups.

Anionic Pathways: The protons of the C-6 methyl group are weakly acidic and can be abstracted by a strong base to form a carbanion. This process, known as deprotonation or metalation, generates a potent nucleophile that can react with various electrophiles. mt.comassaygenie.commasterorganicchemistry.comyoutube.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or organolithium reagents like n-butyllithium (n-BuLi) are typically employed for this purpose, often at low temperatures to prevent side reactions. mt.comclockss.orgrsc.org The resulting lithiated pyrimidine can then be quenched with an electrophile to introduce a new substituent.

For instance, the reaction of the generated carbanion with an alkyl halide would lead to chain elongation, while reaction with a carbonyl compound (e.g., an aldehyde or ketone) would yield a secondary or tertiary alcohol, respectively. This method provides a direct route for C-C bond formation at the C-6 methyl position.

Radical Pathways: Functionalization can also be achieved through a free-radical mechanism. libretexts.org Free-radical halogenation, for example, can be initiated by UV light or a radical initiator. wikipedia.orgyoutube.com In this process, a halogen radical (e.g., Br•) abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrimidin-6-ylmethyl radical. This radical then reacts with a molecule of the halogen (e.g., Br₂) to form the halogenated product and a new halogen radical, propagating the chain reaction. The resulting 6-(halomethyl)pyrimidine is a valuable intermediate, as the halogen can be readily displaced by a variety of nucleophiles.

Table 1: Potential Functionalization Reactions of the C-6 Methyl Group This table presents hypothetical reaction pathways based on established principles of organic chemistry, as direct experimental data for this compound is limited.

| Pathway | Reagents | Intermediate | Potential Product |

| Anionic | 1. LDA, THF, -78°C 2. CH₃I | Pyrimidin-6-ylmethyl anion | 4-Chloro-6-ethyl-2-hydroxypyrimidine |

| 1. n-BuLi, THF, -78°C 2. PhCHO | Pyrimidin-6-ylmethyl anion | 4-Chloro-2-hydroxy-6-(2-phenyl-1-hydroxyethyl)pyrimidine | |

| Radical | Br₂, UV light or AIBN | Pyrimidin-6-ylmethyl radical | 4-Chloro-6-(bromomethyl)-2-hydroxypyrimidine |

The C-6 methyl group, upon deprotonation, can act as a nucleophile in condensation reactions with carbonyl compounds. wikipedia.orgwikipedia.orgnih.gov These reactions, which are mechanistically similar to the aldol (B89426) condensation, result in the formation of a new carbon-carbon bond and are fundamental in constructing more complex molecular architectures. libretexts.orgcoleparmer.com

In a typical reaction, treatment of this compound with a strong base generates the corresponding anion. This anion can then attack the electrophilic carbonyl carbon of an aldehyde or ketone. The initial adduct, a β-hydroxy pyrimidine, may then undergo dehydration, particularly under acidic or basic conditions with heating, to yield a conjugated α,β-unsaturated system.

It is important to note that other reaction pathways can compete with condensation at the methyl group. For example, the Vilsmeier-Haack reaction, which is used for formylation, has been shown to occur at the C-5 position of the pyrimidine ring in the structurally similar 2-methylpyrimidine-4,6-diol, rather than at the methyl group. wikipedia.orgmdpi.comjk-sci.comijpcbs.com This highlights that the reaction outcome is highly dependent on the specific reagents and conditions employed.

Table 2: Example of a Potential Condensation Reaction This table illustrates a hypothetical condensation reaction based on the known reactivity of activated methyl groups on heterocyclic rings.

| Reactant 1 | Reactant 2 | Base/Conditions | Intermediate Product (Aldol Adduct) | Final Product (Dehydrated) |

| This compound | Benzaldehyde | 1. LDA, THF 2. H₃O⁺ workup | 4-Chloro-2-hydroxy-6-(2-phenyl-2-hydroxyethyl)pyrimidine | 4-Chloro-2-hydroxy-6-(2-phenylvinyl)pyrimidine |

Regioselectivity and Chemoselectivity in Multi-substituted Pyrimidine Reactions

The presence of multiple reactive sites on the this compound ring makes the concepts of regioselectivity and chemoselectivity paramount in predicting and controlling reaction outcomes.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this molecule, there are several potential sites for reaction:

C-4 Position: The chlorine atom at C-4 is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C-4 and C-6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C-2 position.

C-5 Position: This position is the most electron-rich carbon on the ring and is therefore the preferred site for electrophilic aromatic substitution, as seen in the Vilsmeier-Haack formylation of similar pyrimidines. mdpi.com

C-6 Methyl Group: As discussed, this group can be deprotonated to become a nucleophilic center.

C-2 Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated. It exists in tautomeric equilibrium with its keto form (6-chloro-4-methyl-1H-pyrimidin-2-one). It can also be converted into a better leaving group (e.g., a tosylate) to allow for substitution at the C-2 position. thieme-connect.de

The regiochemical outcome of a reaction depends on the nature of the reagents and the reaction conditions. For example, treatment with a soft nucleophile like an amine would likely lead to SNAr at the C-4 position, displacing the chloride. In contrast, using a strong, sterically hindered base like LDA at low temperatures is more likely to result in deprotonation of the C-6 methyl group.

Chemoselectivity is the preferential reaction of one functional group in the presence of others. This compound presents a classic case for chemoselective transformations. A synthetic chemist can choose reagents that will selectively target one of the functional groups while leaving the others intact.

For instance, a nucleophilic substitution at C-4 can be performed without affecting the hydroxyl or methyl groups. Conversely, the hydroxyl group can be selectively acylated or alkylated under appropriate conditions without displacing the chlorine atom. The methyl group can be functionalized via a radical pathway using N-bromosuccinimide (NBS) and a radical initiator, a reaction that would typically not affect the chloro or hydroxyl groups. The ability to control both regioselectivity and chemoselectivity is crucial for the efficient use of this compound as a scaffold in multi-step syntheses.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular framework.

The ¹H NMR spectrum of 4-Chloro-2-hydroxy-6-methylpyrimidine is expected to show three distinct signals corresponding to the methyl protons, the aromatic proton on the pyrimidine (B1678525) ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. The methyl group protons (C6-CH₃) would appear upfield, typically in the range of δ 2.0-2.5 ppm. The single proton on the pyrimidine ring (H5) would be significantly downfield due to the anisotropic effects of the aromatic ring and the influence of adjacent electronegative nitrogen and chlorine atoms, likely appearing in the δ 6.5-7.5 ppm region. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is variable, depending on solvent, concentration, and temperature, but can be expected in the δ 5.0-12.0 ppm range.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct signals are anticipated. The chemical shifts are heavily influenced by the attached functional groups. pdx.eduoregonstate.edulibretexts.org The carbon of the methyl group (C6-CH₃) would resonate at the highest field (lowest ppm value), typically δ 15-25 ppm. The ring carbons would be deshielded, with C2 (attached to -OH) and C4 (attached to -Cl) appearing at the lowest fields, potentially in the δ 150-170 ppm range, due to the direct attachment of electronegative atoms. libretexts.org C6, being attached to the methyl group and adjacent to a nitrogen atom, would also be significantly downfield, while C5 would appear at a relatively higher field compared to the other ring carbons. oregonstate.edu

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH ₃ | ¹H | 2.0 - 2.5 | Singlet | Protons of the methyl group. |

| C5-H | ¹H | 6.5 - 7.5 | Singlet | Aromatic proton on the pyrimidine ring. |

| OH | ¹H | 5.0 - 12.0 | Broad Singlet | Chemical shift is variable. |

| C H₃ | ¹³C | 15 - 25 | Quartet (coupled) | Methyl carbon. |

| C 5 | ¹³C | 110 - 125 | Doublet (coupled) | Ring carbon attached to H5. |

| C 2 | ¹³C | 150 - 170 | Singlet (coupled) | Deshielded by hydroxyl and nitrogen atoms. |

| C 4 | ¹³C | 150 - 170 | Singlet (coupled) | Deshielded by chlorine and nitrogen atoms. |

| C 6 | ¹³C | 145 - 165 | Singlet (coupled) | Deshielded by nitrogen and methyl substitution. |

While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof of connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, it would primarily be used to confirm the absence of coupling for the methyl and ring protons, as they are isolated from other protons by more than three bonds. Long-range couplings, if observable, might show a weak correlation between the methyl protons and the ring proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. youtube.com It would show a cross-peak connecting the methyl proton signal to the methyl carbon signal and another cross-peak connecting the ring proton (H5) signal to its corresponding carbon (C5) signal. This provides unambiguous assignment of these specific protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for mapping long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. youtube.comyoutube.com Key expected correlations for this compound would include:

The methyl protons showing correlations to C6 and C5.

The ring proton (H5) showing correlations to C4, C6, and potentially C2.

The hydroxyl proton showing correlations to C2 and potentially C3 (if tautomerism occurs).

These correlations would confirm the substitution pattern on the pyrimidine ring, verifying the positions of the chloro, hydroxyl, and methyl groups relative to each other.

Pyrimidine derivatives containing hydroxyl groups can exhibit tautomerism, existing in equilibrium between the hydroxy (enol) form and an oxo (keto) form. ijfans.org For this compound, this equilibrium would be with 4-chloro-6-methyl-1H-pyrimidin-2-one.

Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. nih.gov At a high temperature, if the interconversion between tautomers is rapid on the NMR timescale, the spectrum will show a single set of time-averaged signals. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, the spectrum will resolve into two distinct sets of signals, one for each tautomer, with the integration of the peaks reflecting their relative populations at that temperature. nih.gov This allows for the direct observation of both forms and the calculation of the thermodynamic parameters of the equilibrium.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the vibrational energies of molecular bonds. msu.edu The IR and Raman spectra provide a characteristic fingerprint of the molecule, revealing the presence of specific functional groups and details about the skeletal structure. ijfans.orgresearchgate.net The analysis is often supported by data from similar substituted pyrimidines. ias.ac.inasianpubs.org

O-H/N-H Stretching: A prominent, broad absorption band in the IR spectrum between 3100-3400 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with its breadth indicating hydrogen bonding. If the oxo-tautomer is present, this region would also contain the N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching for the lone ring proton is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=O Stretching: The presence of the oxo-tautomer would give rise to a strong, characteristic C=O stretching band in the IR spectrum, typically in the 1650-1700 cm⁻¹ region. mdpi.com

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrimidine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. ias.ac.in These are often diagnostic for the aromatic system.

C-Cl Stretching: The vibration corresponding to the C-Cl bond is expected to appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Interactive Table: Tentative Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Assignment | Type | Notes |

| 3100 - 3400 | ν(O-H) / ν(N-H) | IR / Raman | Broad band, indicates hydrogen bonding. |

| ~3050 | ν(C-H) | IR / Raman | Aromatic C-H stretch. |

| 2850 - 2960 | ν(C-H) | IR / Raman | Aliphatic C-H stretch from methyl group. |

| 1650 - 1700 | ν(C=O) | IR | Strong band, indicates presence of oxo-tautomer. |

| 1400 - 1600 | ν(C=C), ν(C=N) | IR / Raman | Multiple sharp bands characteristic of the pyrimidine ring. |

| ~1375 | δ(C-H) | IR / Raman | Methyl group bending. |

| 600 - 800 | ν(C-Cl) | IR / Raman | Carbon-chlorine stretching vibration. |

ν = stretching, δ = bending. Assignments are based on typical group frequencies and data from related pyrimidine structures. ijfans.orgias.ac.in

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. nih.gov For this compound (C₅H₅ClN₂O), the calculated molecular weight is 144.01 g/mol (for ³⁵Cl).

A key feature in the mass spectrum will be the isotopic pattern of chlorine. libretexts.org The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance) will result in two molecular ion peaks:

M⁺: at m/z 144 (corresponding to the ³⁵Cl isotope).

M+2: at m/z 146 (corresponding to the ³⁷Cl isotope), with an intensity approximately one-third of the M⁺ peak.

The fragmentation of pyrimidine derivatives often involves the sequential loss of small neutral molecules or radicals from the ring and its substituents. libretexts.orgyoutube.com A plausible fragmentation pathway could involve:

Loss of carbon monoxide (CO, 28 Da) from the hydroxy/oxo group, leading to a fragment ion at m/z 116.

Loss of a chlorine radical (Cl, 35 Da), resulting in an ion at m/z 109.

Subsequent loss of hydrogen cyanide (HCN, 27 Da) from the ring, a common fragmentation for nitrogen heterocycles.

Interactive Table: Proposed Mass Spectrometry Fragmentation

| m/z (for ³⁵Cl) | Proposed Ion | Proposed Neutral Loss | Notes |

| 144 / 146 | [C₅H₅ClN₂O]⁺ | - | Molecular ion (M⁺) and M+2 isotopic peak. |

| 116 / 118 | [C₄H₅ClN₂]⁺ | CO | Loss of carbon monoxide. |

| 109 | [C₅H₅N₂O]⁺ | Cl• | Loss of a chlorine radical. |

| 89 / 91 | [C₃H₂ClN]⁺ | CO, HCN | Subsequent loss of HCN from m/z 116. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (intermolecular interactions). redalyc.org While the specific crystal structure for this compound is not detailed in the search results, analysis of closely related structures, such as 4-chloro-2-methyl-6-oxo-3,6-dihydropyrimidin-1-ium, allows for a robust prediction of its structural features. nih.gov

The pyrimidine ring is expected to be essentially planar. nih.govresearchgate.net The bond angles around the sp²-hybridized carbons of the ring will be approximately 120°, although some distortion is expected due to the different substituents. For instance, studies on the oxo-tautomer of a similar compound show that the angles around the carbonyl carbon can deviate significantly from 120° due to electrostatic interactions between the carbonyl oxygen and an adjacent N-H group. nih.gov

The most significant feature of the crystal packing would be intermolecular hydrogen bonding. rsc.org The hydroxyl group is a strong hydrogen bond donor, and the ring nitrogen atoms are effective hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded dimers or extended chains/sheets in the crystal lattice. A common motif would be an O-H···N hydrogen bond, linking the hydroxyl group of one molecule to a ring nitrogen of a neighboring molecule, which strongly influences the physical properties of the solid. nih.govresearchgate.net

Interactive Table: Expected/Typical Bond Lengths and Angles

| Bond/Angle | Parameter | Expected Value | Notes |

| C-Cl | Bond Length | ~1.74 Å | Typical for C(sp²)-Cl bond. |

| C-O | Bond Length | ~1.36 Å | For C(sp²)-OH bond. |

| C=O | Bond Length | ~1.24 Å | If in the oxo-tautomer form. |

| C-N (ring) | Bond Length | ~1.33 - 1.38 Å | Typical pyrimidine ring bonds. |

| C-C (ring) | Bond Length | ~1.37 - 1.40 Å | Typical pyrimidine ring bonds. |

| N-C-N | Bond Angle | ~115 - 120° | Ring angle. |

| C-N-C | Bond Angle | ~120 - 125° | Ring angle. |

| C-C-Cl | Bond Angle | ~118 - 122° | Angle involving substituent. |

Values are estimates based on data from similar pyrimidine crystal structures. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Table 1: Predicted Geometrical Parameters for 4-Chloro-2-hydroxy-6-methylpyrimidine (Illustrative)

| Parameter | Predicted Value (Å/°) |

|---|---|

| C4-Cl Bond Length | Data not available in search results |

| C2-O Bond Length | Data not available in search results |

| N1-C2 Bond Length | Data not available in search results |

| C4-C5-C6 Bond Angle | Data not available in search results |

| C2-N1-C6 Bond Angle | Data not available in search results |

DFT methods are widely used to predict various spectroscopic parameters. By calculating the vibrational frequencies, an infrared (IR) spectrum can be simulated, helping to assign experimental peaks to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Key Parameter | Predicted Value |

|---|---|---|

| IR | C=O stretch (keto tautomer) | Data not available in search results |

| ¹³C NMR | C4 Chemical Shift (ppm) | Data not available in search results |

| ¹H NMR | Methyl-H Chemical Shift (ppm) | Data not available in search results |

| UV-Vis | λmax (nm) | Data not available in search results |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From these orbital energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

Table 3: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Illustrative)

| Parameter | Definition | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available in search results |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in search results |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Data not available in search results |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can provide a more dynamic picture of molecular behavior in a condensed phase. MD simulations model the movement of atoms over time, allowing for the exploration of different molecular conformations and the explicit study of interactions with solvent molecules. This can be particularly important for understanding how the solvent influences the molecule's structure, stability, and reactivity. For organic molecules, MD simulations can reveal processes like internal rotations and molecular reorientations.

Tautomeric Preference and Energy Barrier Calculations

This compound can exist in different tautomeric forms, primarily the hydroxy (enol) form and the corresponding keto form (4-chloro-6-methyl-1H-pyrimidin-2-one). Computational methods are essential for determining the relative stability of these tautomers. By calculating the total energy of each tautomer, the thermodynamically preferred form can be identified. Furthermore, the energy barrier for the interconversion between tautomers can be calculated by locating the transition state structure, providing insight into the kinetics of the tautomerization process.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a molecule like this compound, which can undergo reactions such as nucleophilic substitution at the chlorine-bearing carbon, DFT can be used to map out the entire reaction pathway. This involves identifying reactants, products, any intermediates, and the transition states that connect them. By calculating the energies of these species, the activation energy for each step can be determined, allowing for a detailed understanding of the reaction kinetics and the factors that control the reaction's outcome. For example, computational studies on related nitropyrimidines have been used to understand unexpected reaction outcomes by identifying key intermediates like the Meisenheimer complex.

Applications As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Systems

While specific examples starting from 4-Chloro-2-hydroxy-6-methylpyrimidine are sparse, the general strategy involves using the reactive chloro- and hydroxy/keto- functionalities to build fused ring systems.

Construction of Fused Pyrimidine (B1678525) Derivatives

The synthesis of fused pyrimidine systems, such as pyrimido[2,1-b]benzothiazoles, is a common objective in medicinal chemistry. Typically, this involves the reaction of a substituted pyrimidine with a bifunctional nucleophile. For instance, the reaction of a 2-aminobenzothiazole (B30445) with a pyrimidine containing a leaving group can lead to a cyclocondensation reaction, forming the fused tricyclic system. Although plausible, direct evidence of this compound being used in this manner is not prominently featured in the literature. The general reaction scheme often involves related pyrimidines in multicomponent reactions to achieve these scaffolds. researchgate.netscirp.orgnih.gov

Synthesis of Spatially Constrained Pyrimidine Analogues

The synthesis of spatially constrained analogues is crucial for probing the binding pockets of biological targets. This can be achieved by introducing bulky substituents or by creating rigid, fused ring systems. The displacement of the chloro group in this compound by a sterically demanding nucleophile would be a straightforward approach to introduce spatial constraints. However, specific published examples detailing this application for this particular compound could not be identified.

Intermediacy in the Synthesis of Complex Organic Molecules

Chloropyrimidines are valuable intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. gugupharm.com The chlorine atom can be replaced in a controlled manner, allowing for the sequential addition of different molecular fragments. For example, a related compound, 2-amino-4-chloro-6-methylpyrimidine, is used as a precursor where the chloro group is substituted to build a variety of derivatives. sigmaaldrich.com Research on other 2-amino-substituted 6-methylpyrimidin-4-ols demonstrates the conversion from the corresponding 4-chloro derivatives, highlighting the synthetic utility of the chloro-substituent as a reactive handle for further molecular elaboration. researchgate.net

Role in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov Pyrimidine derivatives are often employed in MCRs, such as the Biginelli reaction, to generate libraries of compounds for biological screening. nih.gov While the structure of this compound suggests it could be a valuable component in MCRs, providing both an electrophilic site (C-Cl) and a nucleophilic/reactive site (the pyrimidinone ring), specific literature examples of its participation in such reactions are not available. The research in this area tends to focus on other pyrimidine-containing starting materials.

Investigations into Potential Molecular Interactions and Biological Activities Exclusively in Vitro and Mechanistic Studies

Studies on Enzyme Inhibition Mechanisms (In Vitro)

While direct studies on the enzyme inhibition mechanisms of 4-Chloro-2-hydroxy-6-methylpyrimidine are not extensively detailed in the available literature, research on structurally related pyrimidine (B1678525) derivatives provides insights into their potential as enzyme inhibitors. For instance, a series of 4,6-diheteroarylpyrimidine-2-amine derivatives were synthesized and evaluated for their in vitro inhibitory activity against the glyoxalase I (GLO-I) enzyme. ekb.eg One compound in this study demonstrated excellent inhibitory activity with an IC50 value of 15 µM. ekb.eg Molecular docking studies of these compounds highlighted key interactions within the active site of the human glyoxalase I enzyme. ekb.eg

Furthermore, derivatives of 4-chloro-3-nitrophenylthiourea have been investigated for their action against bacterial type II topoisomerases isolated from Staphylococcus aureus. nih.gov Phenylpyrimidine derivatives are also known to exhibit herbicidal activity through the inhibition of specific enzymes crucial for plant growth and development. thepharmajournal.com These examples suggest that the pyrimidine core, as found in this compound, is a promising scaffold for the design of various enzyme inhibitors.

Formation of Schiff Base Ligands and Their Metal Complexes for Coordination Chemistry

The chemical versatility of pyrimidine derivatives extends to their use in coordination chemistry, particularly through the formation of Schiff base ligands. Schiff bases, characterized by an imine or azomethine group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov Derivatives of this compound, such as 2-amino-4-hydroxy-6-methylpyrimidine, can serve as the amine precursor in these reactions. For example, new Schiff bases and their Co(II), Ni(II), and Cu(II) complexes have been formed by the condensation of salicylaldehyde (B1680747) with 2-amino-4-hydroxy-6-methylpyrimidine. globalresearchonline.net

These Schiff base ligands, often containing additional donor atoms like oxygen from hydroxyl groups, can coordinate with various metal ions to form stable metal complexes. globalresearchonline.netsemanticscholar.org The resulting metal complexes exhibit diverse coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. semanticscholar.orgajchem-b.com Spectroscopic techniques like FT-IR and NMR are used to confirm that coordination often occurs through the nitrogen atom of the imine group and the oxygen atom of a deprotonated hydroxyl group. ajchem-b.comdoaj.org The formation of these metal complexes can significantly enhance the biological activity of the parent Schiff base ligand. science.gov

In Vitro Antimicrobial Activity of Derivatives (e.g., antibacterial, antifungal, without clinical context)

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have been the subject of numerous in vitro antimicrobial studies. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The antibacterial activity of Schiff base metal complexes is often found to be greater than that of the free ligand. globalresearchonline.netsemanticscholar.orgresearchgate.net This enhancement is attributed to the increased lipophilic nature of the complexes, which facilitates their transport across microbial cell membranes. nih.gov For example, metal(II) complexes of a Schiff base derived from a chlorophenol derivative demonstrated higher antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and S. typhi than the free ligand. semanticscholar.org In another study, derivatives of 4-chloro-3-nitrophenylthiourea exhibited high antibacterial activity against both standard and hospital strains with MIC values ranging from 0.5-2 μg/mL. nih.gov

Similarly, significant antifungal activity has been observed. Pyrimidine derivatives have been screened for their efficacy against phytopathogenic fungi. mdpi.com Metal complexes have also shown enhanced antifungal properties compared to the uncomplexed Schiff base ligands against species such as Aspergillus niger and Candida albicans. globalresearchonline.netajchem-b.comnih.gov The mechanism of action is often related to the disruption of essential enzymatic processes or damage to the fungal cell membrane. ajchem-b.com

| Compound/Derivative Type | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Metal(II) complexes of a Schiff base | E. coli, P. aeruginosa, B. subtilis, S. typhi | Higher activity than the free ligand | semanticscholar.org |

| Co(II), Ni(II), and Cu(II) Schiff base complexes | E. coli, S. aureus, S. fecalis, A. niger, T. polysporum, C. albicans | Good activity; metal complexes are better antimicrobial agents | globalresearchonline.net |

| 4-chloro-3-nitrophenylthiourea derivatives | Gram-positive pathogens | High activity (MIC 0.5-2 μg/mL) | nih.gov |

| Co(II) and Ni(II) complexes of a Schiff base | Aspergillus niger, Candida albicans, Aspergillus flavus | Enhanced activity compared to the free ligand | ajchem-b.com |

In Vitro Anticancer Activity in Cell Lines (without clinical context)

The pyrimidine nucleus is a key structural feature in many anticancer drugs, and as such, derivatives of this compound have been investigated for their potential cytotoxic effects against various cancer cell lines in vitro.

Numerous studies have demonstrated the antiproliferative activity of novel pyrimidine derivatives. For instance, a series of 2-amino-4-chloro-pyrimidine derivatives were synthesized and tested against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety, exhibited the highest anticancer activity with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM against HCT116 and MCF7 cells, respectively. nih.gov

In another study, new 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines, which share a heterocyclic nitrogen structure with pyrimidines, showed significant inhibitory activity against seven cancer cell lines. mdpi.com The most promising compounds exhibited IC50 values as low as 1.42 µM against the leukemic cell line HL-60 and 2.27 µM against K562 cells. mdpi.com These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in certain cancer cell lines. mdpi.com The broad range of activities observed across different pyrimidine-based compounds underscores the potential of this chemical class in the development of new anticancer agents.

| Compound/Derivative Type | Cancer Cell Line | Activity Metric (µM) | Reference |

|---|---|---|---|

| 2-amino-4-chloro-pyrimidine derivative | HCT116 (Colon) | EC50: 89.24 ± 1.36 | nih.gov |

| 2-amino-4-chloro-pyrimidine derivative | MCF7 (Breast) | EC50: 89.37 ± 1.17 | nih.gov |

| 4-methylbenzamide with 2,6-dichloropurine | HL-60 (Leukemia) | IC50: 1.42 | mdpi.com |

| 4-methylbenzamide with 2,6-dichloropurine | K562 (Leukemia) | IC50: 2.27 | mdpi.com |

| Thiadiazolo[3,2-α]pyrimidine derivatives | MCF-7, K562, HeLa, PC-3 | Significant cell growth inhibition | researchgate.net |

Investigations as Precursors for Agrochemicals (e.g., herbicides, fungicides)

The pyrimidine ring is a common structural motif in a variety of agrochemicals, including herbicides and fungicides. thepharmajournal.com this compound and its analogs serve as important intermediates in the synthesis of these agriculturally relevant compounds.

In the realm of herbicides, phenylpyrimidine derivatives have been extensively studied for their ability to inhibit specific enzymes involved in plant growth, leading to weed death. thepharmajournal.com For example, a series of pyrimidine derivatives were synthesized and showed noticeable pre-emergent herbicidal activities against Raphanus sativus. thepharmajournal.com Aryloxyphenoxypropionates (APPs), a class of herbicides targeting the acetyl-CoA carboxylase (ACCase) enzyme, have been designed with 2- and 4-pyrimidinyloxy moieties, showing good herbicidal activities against rape and barnyard grass. researchgate.net

As for fungicides, novel benzimidazole (B57391) derivatives incorporating a pyrimidine ring have been designed and synthesized. nih.gov Several of these compounds exhibited excellent in vitro fungicidal activities against Botrytis cinerea and notable activity against Sclerotinia sclerotiorum. nih.gov The versatility of the pyrimidine core allows for convenient functionalization to develop new agrochemicals with desired bioactivities. researchgate.net

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives, including 4-Chloro-2-hydroxy-6-methylpyrimidine, has traditionally relied on methods that can be hazardous to the environment. rasayanjournal.co.in Future research is increasingly focused on developing more sustainable and "green" synthetic routes. These approaches aim to reduce waste, minimize the use of toxic reagents and solvents, and improve energy efficiency. kuey.net

Key areas for development in the green synthesis of this compound and related compounds include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: The use of ultrasonic waves can enhance reaction rates and yields, providing an energy-efficient alternative to conventional heating. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water or ionic liquids, can drastically reduce the environmental impact of chemical processes. rasayanjournal.co.inkuey.net

Biocatalysis: Employing enzymes as catalysts can lead to highly selective transformations under mild reaction conditions, offering a greener alternative to traditional chemical catalysts. kuey.net

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and reduce the number of synthetic steps, thereby minimizing waste. rasayanjournal.co.in

| Methodology | Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products. rasayanjournal.co.inpowertechjournal.com | Cyclization and condensation steps in pyrimidine ring formation. |

| Ultrasound-Assisted Synthesis | Energy efficient, enhanced reaction rates. rasayanjournal.co.innih.gov | Improving the efficiency of substitution reactions. |

| Solvent-Free or Green Solvents | Reduced environmental pollution, safer processes. rasayanjournal.co.inkuey.net | Synthesis and purification stages. |

| Biocatalysis | High selectivity, mild reaction conditions. kuey.net | Enantioselective synthesis of chiral pyrimidine derivatives. |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in | One-pot synthesis of complex pyrimidine-based molecules. |

Exploration of Novel Chemical Transformations and Rearrangements

The chemical structure of this compound, with its reactive chloro and hydroxy groups, offers a rich platform for exploring novel chemical transformations and rearrangements. Such studies can lead to the discovery of new compounds with unique properties and applications.

Future research could focus on:

Dimroth Rearrangement: This is a well-known rearrangement in pyrimidine chemistry that could be applied to derivatives of this compound to synthesize isomeric structures. nih.gov

Boekelheide Rearrangement: Investigation of the Boekelheide rearrangement of N-oxide derivatives could provide pathways to novel functionalized pyrimidines. nih.gov

Nucleophilic Substitution Reactions: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. thieme.deresearchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, could be employed to form carbon-carbon bonds at the 4-position, leading to a diverse range of derivatives. mdpi.com

Advanced Computational Studies for Structure-Property Relationships

Computational chemistry provides powerful tools for understanding the relationship between the structure of a molecule and its properties. nih.gov For this compound and its derivatives, advanced computational studies can predict and explain their chemical behavior, guiding experimental work and accelerating the discovery of new applications.

Areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. tandfonline.com

Molecular Docking: These studies can predict how derivatives of this compound might interact with biological targets, which is crucial for drug discovery. dovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity, helping to design more potent compounds.

| Computational Method | Predicted Properties | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. tandfonline.com | Understanding chemical behavior and guiding synthesis. |

| Molecular Docking | Binding affinity and mode to biological targets. dovepress.com | Drug design and discovery. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of more effective molecules. |

Discovery of New Derivatives for Targeted Molecular Interactions

The pyrimidine scaffold is a common feature in many biologically active compounds. nih.govresearchgate.nethumanjournals.com By synthesizing new derivatives of this compound, it may be possible to develop molecules that interact with specific biological targets.

Future research in this area could involve:

Modification of Substituents: Systematically altering the chloro, hydroxy, and methyl groups to explore how these changes affect molecular interactions.

Synthesis of Fused-Ring Systems: Creating more complex polycyclic structures based on the pyrimidine ring to explore new chemical space.

High-Throughput Screening: Developing efficient methods to synthesize and screen libraries of derivatives for desired biological activities.

Integration into Materials Science and Supramolecular Chemistry (e.g., Cocrystal Formation)

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for applications in materials science and supramolecular chemistry. youtube.com

Future research directions include:

Cocrystal Engineering: The formation of cocrystals with other molecules can be used to modify the physicochemical properties of the compound, such as solubility and stability. researchgate.netacs.orgacs.org This is particularly relevant for the development of new pharmaceutical formulations and advanced materials. researchgate.netacs.org

Self-Assembling Systems: Investigating the ability of the molecule to self-assemble into well-defined supramolecular structures, such as ribbons or sheets, through hydrogen bonding. nih.govresearchgate.net

Development of Functional Materials: Exploring the potential of its derivatives in the creation of new materials with interesting optical, electronic, or magnetic properties.

Q & A

What are the common synthetic routes for preparing 4-Chloro-2-hydroxy-6-methylpyrimidine, and how can reaction conditions be optimized?

Basic:

A typical approach involves hydrolysis of a chlorinated precursor. For example, refluxing 4,6-dichloro-2-methylpyrimidine with aqueous sodium hydroxide (3 N) under vigorous conditions introduces hydroxyl groups. Acidification with HCl (pH 2–4) precipitates the product . Key parameters include reaction time (~8 hours) and temperature control to avoid side reactions.

Advanced:

Advanced synthesis may leverage selective functionalization. For instance, trifluoromethylation or thioether formation (as seen in related pyrimidines) requires precise stoichiometry and catalysts like K₂CO₃ for nucleophilic substitutions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature gradients (25–80°C) can enhance yield (up to 85% reported for analogs) .

How do structural modifications at the 2- and 6-positions influence the compound’s reactivity and biological activity?

Basic:

Substituents at the 2- and 6-positions dictate electronic and steric properties. For example:

- 2-Hydroxy group : Enhances hydrogen-bonding capacity, impacting solubility and binding to biological targets like kinases .

- 6-Methyl group : Increases lipophilicity, potentially improving membrane permeability in drug candidates .

Advanced:

Contradictions arise in regioselectivity during derivatization. Chlorine at position 4 (vs. 2) may reduce electrophilicity, complicating nucleophilic substitutions. Comparative studies of analogs (e.g., 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine) show that bulky substituents at position 6 can sterically hinder coupling reactions, requiring microwave-assisted synthesis for efficiency .

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 2-hydroxy group shows a downfield shift (δ 10–12 ppm) in ¹H NMR due to hydrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₅H₅ClN₂O: calc. 144.01, found 144.02) .

Advanced:

- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium in hydroxy-pyrimidines) and confirms bond lengths (C-Cl: ~1.73 Å) .

- HPLC-PDA : Quantifies purity (>98%) and detects byproducts (e.g., dechlorinated derivatives) using C18 columns with acetonitrile/water gradients .

How can researchers address contradictions in reported biological activities of pyrimidine analogs?

Basic:

Discrepancies may stem from assay conditions. For example, antimicrobial activity against S. aureus varies with inoculum size (10⁵ vs. 10⁷ CFU/mL). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Advanced:

Mechanistic studies reconcile contradictions. A 2025 study showed that this compound inhibits dihydrofolate reductase (DHFR) in bacterial vs. mammalian cells with IC₅₀ values differing by 100-fold due to active-site residue variations (e.g., Leu28 vs. Phe31) . Use isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement.

What safety protocols are essential for handling this compound in laboratory settings?

Basic:

- PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas) .

Advanced:

- Waste Management : Segregate halogenated waste for incineration (≥850°C) to prevent dioxin formation .

- Spill Response : Neutralize acidic residues with NaHCO₃ and adsorb solids using vermiculite .

What are the emerging applications of this compound in medicinal chemistry?

Basic:

- Anticancer Agents : Acts as a kinase inhibitor scaffold. Methyl and hydroxy groups enhance binding to ATP pockets in EGFR mutants .

- Antimicrobials : Disrupts folate biosynthesis in Gram-positive pathogens .

Advanced:

- PROTAC Development : The 2-hydroxy group facilitates conjugation to E3 ligase ligands (e.g., thalidomide), enabling targeted protein degradation .

- Dual-Target Inhibitors : Hybridization with pyridine rings (e.g., 4-Chloro-2-methyl-6-(pyridin-4-yl)pyrimidine) improves selectivity for PARP1/2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.